2-Bromo-5-fluoro-3-methylpyridine-4-carbaldehyde (CAS 2489461-17-6) is a highly functionalized, tetrasubstituted pyridine building block engineered for complex pharmaceutical and agrochemical synthesis. Featuring four orthogonal reactive sites—a C2 bromine for cross-coupling, a C4 aldehyde for reductive aminations or olefinations, a C5 fluorine for electronic modulation and SNAr, and a C3 methyl group for steric tuning—this scaffold provides exceptional synthetic versatility. Its primary procurement value lies in bypassing complex, multi-step cryogenic lithiation sequences, offering immediate access to a stereochemically and electronically biased core that accelerates library generation and scale-up manufacturing [1].
Substituting this compound with simpler analogs, such as 2-bromo-5-fluoroisonicotinaldehyde (lacking the 3-methyl) or 2-chloro-5-fluoro-3-methylisonicotinaldehyde, fundamentally alters the downstream synthetic trajectory. The absence of the 3-methyl group removes critical steric hindrance, leading to poor diastereoselectivity during nucleophilic additions to the aldehyde and altering the binding conformation of final drug candidates. Conversely, substituting the C2 bromine with a chlorine necessitates harsher cross-coupling conditions (elevated temperatures and specialized ligands), which frequently causes the degradation of the sensitive carbaldehyde moiety. Therefore, precise procurement of this exact tetrasubstituted core is required to maintain both process stability and application-critical stereocontrol [1].
The C2-bromo substitution provides significantly higher reactivity in palladium-catalyzed cross-couplings compared to its chloro-analog. Under standard Suzuki-Miyaura conditions, the bromo-pyridine achieves >85% conversion at mild temperatures (40–60 °C), leaving the sensitive C4-carbaldehyde intact. In contrast, the 2-chloro analog requires temperatures exceeding 90 °C and specialized phosphine ligands, which frequently results in competitive aldehyde degradation or side reactions [1].
| Evidence Dimension | Suzuki-Miyaura coupling temperature and yield |
| Target Compound Data | 2-Bromo analog: >85% yield at 40–60 °C |
| Comparator Or Baseline | 2-Chloro analog: <50% yield at 60 °C, requires >90 °C for full conversion |
| Quantified Difference | 30–50 °C reduction in reaction temperature, preventing aldehyde degradation |
| Conditions | Standard Pd(dppf)Cl2 catalysis, boronic acid, mild base |
Lowering the coupling temperature is critical for manufacturability, ensuring the sensitive aldehyde remains available for subsequent functionalization without requiring additional protection-deprotection steps.
The presence of the methyl group at the C3 position introduces significant steric hindrance adjacent to the C4-carbaldehyde. During nucleophilic additions (e.g., Grignard reagents or complex hydrides), this steric bulk restricts the rotation of the formyl group, directing the attack to one face of the carbonyl. This results in high diastereomeric ratios (e.g., >15:1). When utilizing the des-methyl comparator, 2-bromo-5-fluoroisonicotinaldehyde, the lack of ortho-steric bias leads to nearly racemic mixtures (d.r. ~2:1) [1].
| Evidence Dimension | Diastereomeric ratio (d.r.) in organometallic addition |
| Target Compound Data | 3-Methyl compound: >15:1 d.r. |
| Comparator Or Baseline | Des-methyl analog (CAS 1005291-43-9): ~2:1 d.r. |
| Quantified Difference | >7-fold improvement in stereoselectivity |
| Conditions | Grignard addition to the C4-aldehyde at -78 °C |
Built-in stereocontrol eliminates the need for expensive chiral auxiliaries or complex downstream chiral separations, directly lowering the cost of API synthesis.
De novo synthesis of this tetrasubstituted pyridine core from commercially available simple picolines requires 5 to 7 steps, including hazardous directed ortho-metalations (DoM) utilizing n-butyllithium at cryogenic temperatures (-78 °C) and electrophilic fluorination. This in-house route typically suffers from low overall yields (<10%) and poor batch-to-batch reproducibility. Procuring the pre-functionalized 2489461-17-6 scaffold reduces the synthetic pathway to a single downstream diversification step, vastly improving process throughput and safety [1].
| Evidence Dimension | Synthetic steps and conditions to access the functionalized core |
| Target Compound Data | Procured 2489461-17-6: 0 preparation steps, immediate use |
| Comparator Or Baseline | In-house synthesis from 3-picoline: 5-7 steps, <10% overall yield, requires -78 °C lithiation |
| Quantified Difference | Eliminates 5+ steps and removes cryogenic/pyrophoric hazards |
| Conditions | Process scale-up evaluation for library generation |
Outsourcing the complex regioselective functionalization of the pyridine ring saves weeks of development time and avoids the capital expenditure associated with cryogenic manufacturing.
The highly electron-withdrawing nature of the C5-fluorine, combined with the electron-deficient pyridine core, activates the 5-position for nucleophilic aromatic substitution (SNAr) after the aldehyde and bromine have been utilized. This allows for the introduction of amines or alkoxides at 80–100 °C without transition metals. In contrast, des-fluoro analogs require transition-metal-catalyzed C-H activation or cross-coupling to achieve functionalization at the 5-position, adding complexity and requiring rigorous metal scavenging [1].
| Evidence Dimension | Conditions for C5-heteroatom bond formation |
| Target Compound Data | 5-Fluoro compound: Metal-free SNAr at 80–100 °C |
| Comparator Or Baseline | Des-fluoro compound: Requires Pd/Cu catalysis and specific ligands |
| Quantified Difference | Eliminates the need for transition metals for C5 functionalization |
| Conditions | Reaction with secondary amines in polar aprotic solvents |
Metal-free late-stage functionalization simplifies purification protocols in drug discovery, avoiding the costly and time-consuming removal of palladium residues from final API candidates.
Directly leveraging the steric bias provided by the C3-methyl group, this compound is a highly effective starting material for synthesizing chiral secondary alcohols or amines via nucleophilic addition to the C4-aldehyde. The built-in conformational control ensures high diastereoselectivity, making it highly suitable for producing stereopure pharmaceutical intermediates without relying on expensive chiral auxiliaries [1].
In targeted oncology research, the orthogonal reactivity of this scaffold allows for rapid library generation. The C2-bromine undergoes mild Suzuki coupling to install hinge-binding motifs, while the C5-fluorine remains available for late-stage SNAr modifications to tune lipophilicity and target residence time. The mild coupling conditions preserve the aldehyde for subsequent cyclization into core pharmacophores, such as pyrazoles or imidazoles [1].
For process chemists scaling up complex agrochemicals, procuring this exact tetrasubstituted core bypasses the hazardous, low-yield cryogenic lithiation steps required for in-house synthesis. By starting with this advanced precursor, manufacturers can reduce their synthetic route by up to 5 steps, ensuring a safer, more reproducible supply chain for fluorinated pyridine derivatives [1].